molecular formula C20H18N2O5 B3050137 Methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-oxopropyl](methyl)amino}benzoate CAS No. 23853-03-4

Methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-oxopropyl](methyl)amino}benzoate

Cat. No. B3050137
CAS RN: 23853-03-4
M. Wt: 366.4 g/mol
InChI Key: SOMUSXRMCTWUDH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 4-{3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropylamino}benzoate has been determined using X-ray crystallography . It consists of a benzoate moiety attached to a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group via a methylamino linker. The compound exhibits a three-dimensional arrangement, and its stereochemistry plays a crucial role in its properties.

Scientific Research Applications

Molecular Structures and Crystallography

Mesophase Characterization

  • Mesogenic Schiff Bases: Research has been conducted on the synthesis, structural, and mesophase characterization of isoindoline-1,3-dione based mesogenic Schiff bases. These derivatives exhibit enantiotropic liquid crystalline behavior, important in materials science (Dubey et al., 2018).

Synthesis and Characterization

  • Chemical Synthesis

    The compound has been involved in studies focusing on the synthesis of various chemical derivatives, revealing its versatility in organic synthesis (Ukrainets et al., 2014).

  • Antimicrobial Agents

    Research has also been conducted on the synthesis of phthalyl substituted imidazolones and Schiff bases as antimicrobial agents, highlighting its potential in pharmaceutical applications (Sah et al., 2011).

Radiochemistry and Imaging

  • PET Radiotracers for Alzheimer's Disease: The compound has been utilized in the synthesis of CK1 inhibitors as potential PET radiotracers, offering applications in medical imaging and Alzheimer's disease research (Gao et al., 2018).

Drug Development and Safety

  • Lead Compounds for Sickle Cell Disease

    Studies have evaluated new lead compounds containing this chemical structure for the treatment of sickle cell disease, focusing on their safety and genotoxicity profiles (dos Santos et al., 2011).

  • Mutagenicity Assessment

    Additional research includes the assessment of mutagenicity of new lead compounds for treating sickle cell disease symptoms, crucial in drug safety evaluation (dos Santos et al., 2010).

Nanotechnology and Luminescence

  • Aggregation Enhanced Emission

    The compound's derivatives have been explored for their luminescent properties and aggregation-enhanced emission, pertinent to nanotechnology and material sciences (Srivastava et al., 2017).

  • Photopolymerization

    Research on nitroxide-mediated photopolymerization involving derivatives of this compound provides insights into its applications in polymer chemistry (Guillaneuf et al., 2010).

properties

IUPAC Name

methyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]-methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-21(14-9-7-13(8-10-14)20(26)27-2)11-15(23)12-22-18(24)16-5-3-4-6-17(16)19(22)25/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMUSXRMCTWUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297733
Record name methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-oxopropyl](methyl)amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23853-03-4
Record name NSC117639
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-oxopropyl](methyl)amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-oxopropyl](methyl)amino}benzoate
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Methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-oxopropyl](methyl)amino}benzoate
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Methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-oxopropyl](methyl)amino}benzoate
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Methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-oxopropyl](methyl)amino}benzoate
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Methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-oxopropyl](methyl)amino}benzoate
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Methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-oxopropyl](methyl)amino}benzoate

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